8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Overview of Spirocyclic Compounds in Modern Chemistry
Spirocyclic compounds, characterized by two or more rings sharing a single atom, represent a cornerstone of contemporary medicinal chemistry. Their unique architecture confers a balance between conformational rigidity and flexibility, enabling precise spatial positioning of functional groups while maintaining sufficient adaptability for target binding. This structural duality enhances pharmacokinetic properties, such as membrane permeability and metabolic stability, making spirocycles invaluable in drug design.
Historically, natural products like the spiro-oxindole alkaloids isolated from Apocynaceae and Rubiacae families exemplified early biological applications. Modern synthetic advances, including atom-economical cyclization reactions, have expanded access to diverse spiro scaffolds. For instance, diazaspiro[4.5]decane derivatives are synthesized via domino reactions involving regioselective carbon-carbon bond formation. Such innovations underscore the growing role of spirocycles in addressing complex diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
Significance of Diazaspiro[4.5]decane Derivatives in Research
Diazaspiro[4.5]decane frameworks are prized for their structural versatility and pharmacological potential. These compounds often exhibit dual functionality: the spirocyclic core imposes conformational constraints, while exocyclic substituents modulate electronic and steric properties. Recent studies highlight their efficacy as alpha-adrenoceptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, and anti-inflammatory agents.
| Derivative | Biological Activity | Key Structural Features |
|---|---|---|
| 8-[2-(3-Indolyl)ethyl] | Alpha 1-adrenoceptor antagonism | Indole moiety for receptor interaction |
| 4-(Thiophen-2-ylsulfonyl) | sEH inhibition | Thiophene sulfonyl for π-π stacking |
| 8-(Mesitylsulfonyl) | Enhanced membrane permeability | Bulky sulfonyl for lipophilicity |
Table 1: Representative diazaspiro[4.5]decane derivatives and their biological activities.
The incorporation of sulfonyl groups, as seen in 8-(phenylsulfonyl) variants, further enhances target affinity by forming hydrogen bonds and dipole interactions with enzymatic active sites. These attributes position diazaspiro[4.5]decane derivatives as promising candidates for multitarget drug discovery.
Rationale for Investigating 8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
The compound this compound exemplifies strategic molecular design. Its spirocyclic core ensures conformational rigidity, optimizing binding to biological targets, while the dual sulfonyl groups enhance solubility and electronic interactions. The thiophene ring contributes π-electron density, facilitating interactions with aromatic residues in proteins, a feature critical for inhibiting enzymes like sEH.
Synthetic accessibility further justifies its study. Palladium-catalyzed domino reactions enable efficient construction of diazaspiro[4.5]decane scaffolds, as demonstrated in one-step syntheses of analogous structures. Additionally, the compound’s molecular weight (~481.6 Da) adheres to Lipinski’s rule of five, predicting favorable oral bioavailability. These properties make it a compelling subject for structure-activity relationship (SAR) studies and lead optimization.
Scope and Structure of the Review
This review systematically examines this compound through three lenses:
- Synthetic Methodologies : Analysis of cyclization and sulfonylation strategies.
- Structure-Activity Relationships : Impact of substituents on biological efficacy.
- Therapeutic Applications : Potential roles in hypertension, inflammation, and oncology.
Properties
IUPAC Name |
8-(benzenesulfonyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)18-10-8-17(9-11-18)19(12-13-24-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIZHWPNUNFABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the phenylsulfonyl and thiophen-2-ylsulfonyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under certain conditions.
Reduction: The compound may be reduced to form different derivatives.
Substitution: The phenylsulfonyl and thiophen-2-ylsulfonyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets through its sulfonyl groups. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfonyl Groups
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₅H₂₂N₂O₆S₂
- Molecular Weight : 390.47 g/mol
- Key Features : Replaces the thiophen-2-ylsulfonyl group with a methylsulfonyl group and introduces a methoxy-substituted phenylsulfonyl moiety.
- The methoxy group may improve metabolic stability .
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Analogs with Heterocyclic Modifications
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
- Molecular Formula : C₁₇H₂₀FN₃O₂
- Molecular Weight : 333.37 g/mol
- Key Features : Replaces sulfonyl groups with a fluoropyridinyl substituent and a cyclopropanecarbonyl group.
- The cyclopropane ring adds conformational rigidity .
[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-thiophen-2-ylmethanone
- Molecular Formula : C₁₈H₁₇ClF₃N₃O₂S
- Molecular Weight : 431.90 g/mol
- Key Features : Combines a trifluoromethylpyridinyl group with a thiophene-carbonyl moiety.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the thiophene group modulates π-π stacking interactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving sulfonylation of the spirocyclic core under basic conditions (e.g., sodium ethoxide) . Yields for analogous compounds range from 65% to 75%, suggesting moderate efficiency .
- The thiophen-2-ylsulfonyl group may confer unique electronic properties for kinase inhibition.
- Solubility vs. Bioactivity : Compounds with methyl or methoxy groups (e.g., ) prioritize lipophilicity for membrane permeability, whereas polar sulfonyl groups (as in the target compound) may favor aqueous solubility but limit bioavailability.
Biological Activity
The compound 8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure, which is essential for its interaction with biological targets. The presence of sulfonyl and thiophene groups contributes to its unique chemical properties, influencing its solubility and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃N₂O₃S₂ |
| Molecular Weight | 303.38 g/mol |
The primary mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in various biological pathways. Preliminary studies suggest that it may act as an antagonist for certain chemokine receptors, similar to other compounds in its class that target HIV entry through CCR5 inhibition.
Biological Activity
Research indicates that compounds related to this structure exhibit significant biological activities, including:
- Antiviral Activity : Compounds with similar structures have demonstrated efficacy in inhibiting HIV replication by blocking the CCR5 receptor.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating autoimmune diseases .
- Cytotoxicity Against Cancer Cells : Initial screenings have suggested that related compounds may exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
-
CCR5 Antagonism :
- A study highlighted the effectiveness of similar sulfonamide compounds in blocking the CCR5 receptor, thereby preventing HIV entry into host cells. This mechanism is crucial for developing new antiviral therapies.
- Anti-inflammatory Potential :
- Cytotoxicity Assays :
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with other known compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol | CCR5 antagonist | Antiviral |
| 1-(Phenylsulfonyl)piperidin-4-ol | CCR5 antagonist | Antiviral |
| 2-{[4-(phenylsulfonyl)thiophen-2-yl]sulfonyl}amino)benzoic acid | Inhibitor of inflammatory pathways | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
